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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methylketobemidone, with CAS number 64058-44-2, is a chemical compound identified as 1-

[4-(3-hydroxyphenyl)-1-methyl-4-piperidinyl]ethanone. It is an opioid analgesic and a structural

analogue of ketobemidone and pethidine.[1][2][3] Developed in the 1950s during research into

pethidine analogues, it is also known as Ketobemidone Impurity B.[1][4][5] While it is presumed

to exhibit effects similar to pethidine, such as analgesia and sedation, there is a notable

scarcity of specific research applications and quantitative biological data for

Methylketobemidone in publicly available scientific literature.[1]

This guide provides a comprehensive overview of Methylketobemidone, leveraging data from

its closely related and well-studied analogue, ketobemidone, to infer potential research

applications, mechanisms of action, and experimental methodologies. It is crucial to note that

while structurally similar, the biological activities of Methylketobemidone may not be identical

to those of ketobemidone.
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Chemical Properties
Property Value Reference

CAS Number 64058-44-2

IUPAC Name
1-[4-(3-hydroxyphenyl)-1-

methylpiperidin-4-yl]ethanone
[1]

Molecular Formula C₁₄H₁₉NO₂ [6]

Molecular Weight 233.31 g/mol [2]

Synonyms
Methylketobemidone,

Ketobemidone Impurity B
[1][4]

Inferred Research Applications
Based on the known activities of its analogue, ketobemidone, the primary research applications

for Methylketobemidone would likely revolve around the study of pain and analgesia.

Potential areas of investigation include:

Analgesic Efficacy Screening: Evaluating its potency and efficacy in various pain models

(e.g., thermal, mechanical, and inflammatory pain).

Opioid Receptor Studies: Investigating its binding affinity and functional activity at different

opioid receptor subtypes (μ, δ, and κ).

Structure-Activity Relationship (SAR) Studies: Using Methylketobemidone as a reference

compound to synthesize and test new analogues with potentially improved analgesic profiles

and reduced side effects.

Forensic and Analytical Chemistry: Serving as a reference standard for the identification and

quantification of ketobemidone and its impurities in forensic samples.[1]

Inferred Mechanism of Action: Opioid Receptor
Signaling
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As an opioid analgesic, Methylketobemidone is expected to exert its effects primarily through

interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The binding

of an opioid agonist to the μ-opioid receptor (MOR) triggers a cascade of intracellular events

leading to analgesia.
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Caption: Inferred signaling pathway of Methylketobemidone via the μ-opioid receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3025702/docs?utm_src=pdf-body-img#in-depth-technical-guide-methylketobemidone-cas-number-64058-44-2
https://www.benchchem.com/product/b3025702/docs?utm_src=pdf-body#in-depth-technical-guide-methylketobemidone-cas-number-64058-44-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data (Based on Ketobemidone and
other Opioids)
Due to the lack of specific data for Methylketobemidone, this table presents binding affinities

(Ki) for its parent compound, ketobemidone, and other relevant opioids at the μ-opioid receptor

(MOR) for comparative purposes.

Compound Receptor Ki (nM)
Assay
Conditions

Reference

Sufentanil Human MOR 0.138
Radioligand

binding assay
[7][8]

Buprenorphine Human MOR <1
Radioligand

binding assay
[7][8]

Fentanyl Human MOR 1-100
Radioligand

binding assay
[7][8]

Morphine Human MOR 1-100
Radioligand

binding assay
[7][8]

Meperidine

(Pethidine)
Human MOR >100

Radioligand

binding assay
[7][8]

Tramadol Human MOR 12,486
Radioligand

binding assay
[7][8]

Experimental Protocols
Detailed experimental protocols for Methylketobemidone are not readily available. However,

based on standard practices in opioid research, the following methodologies would be

appropriate for its investigation.

Radioligand Binding Assay for Opioid Receptor Affinity
Objective: To determine the binding affinity (Ki) of Methylketobemidone for the μ, δ, and κ

opioid receptors.
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Materials:

Cell membranes expressing recombinant human opioid receptors (μ, δ, or κ).

Radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).

Methylketobemidone (test compound).

Naloxone or other non-selective opioid antagonist (for non-specific binding).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation cocktail and vials.

Liquid scintillation counter.

Procedure:

Prepare serial dilutions of Methylketobemidone.

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total

binding), a saturating concentration of naloxone (for non-specific binding), or the test

compound at various concentrations.

Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60

minutes) to allow for binding equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

free radioligand.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 value (concentration of test compound that inhibits 50% of specific

binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot Plate Test for Analgesic Activity
Objective: To assess the analgesic effect of Methylketobemidone in a model of thermal pain.

Materials:

Male Sprague-Dawley rats or CD-1 mice.

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

Methylketobemidone solution.

Vehicle control (e.g., saline).

Positive control (e.g., morphine).

Procedure:

Acclimatize the animals to the testing room and apparatus.

Determine the baseline latency by placing each animal on the hot plate and recording the

time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g.,

30 seconds) should be set to prevent tissue damage.

Administer Methylketobemidone, vehicle, or positive control to different groups of animals

via a specific route (e.g., intraperitoneal or subcutaneous injection).

At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each

animal back on the hot plate and measure the response latency.

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the

formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x
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100.

Analyze the data to determine the dose-response relationship and the time course of the

analgesic effect.

Experimental and Logical Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel

analgesic compound like Methylketobemidone.
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Caption: A logical workflow for the preclinical evaluation of Methylketobemidone.
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Conclusion
Methylketobemidone (CAS 64058-44-2) is an opioid analgesic with a chemical structure that

suggests a mechanism of action similar to other well-known opioids. While specific research on

this compound is limited, this guide provides a framework for its potential applications and

evaluation based on data from its close analogue, ketobemidone. Further research is

warranted to fully characterize the pharmacological profile of Methylketobemidone and

determine its potential as a research tool or therapeutic agent. Researchers investigating this

compound should perform direct experimental validation rather than relying solely on the

inferred properties presented herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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